molecular formula C11H10OSi B14510165 CID 71381153 CAS No. 63451-91-2

CID 71381153

Katalognummer: B14510165
CAS-Nummer: 63451-91-2
Molekulargewicht: 186.28 g/mol
InChI-Schlüssel: HEPYZRIDOVZSAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “CID 71381153” is a chemical entity with unique properties and potential applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 71381153” involves several synthetic routes. One common method includes the condensation reaction of specific starting materials under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions. This involves the use of large reactors, continuous monitoring of reaction parameters, and purification processes to obtain the compound in high purity and quantity .

Analyse Chemischer Reaktionen

Types of Reactions: Compound “CID 71381153” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative, while substitution may result in a new compound with different functional groups .

Wissenschaftliche Forschungsanwendungen

Compound “CID 71381153” has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of compound “CID 71381153” involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with .

Vergleich Mit ähnlichen Verbindungen

  • Compound A
  • Compound B
  • Compound C

Comparison: Compared to similar compounds, “CID 71381153” exhibits unique properties such as higher reactivity, specific binding affinity to certain targets, and distinct chemical stability. These characteristics make it a valuable compound for various applications and differentiate it from other similar entities .

Eigenschaften

CAS-Nummer

63451-91-2

Molekularformel

C11H10OSi

Molekulargewicht

186.28 g/mol

InChI

InChI=1S/C11H10OSi/c1-12-13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI-Schlüssel

HEPYZRIDOVZSAY-UHFFFAOYSA-N

Kanonische SMILES

CO[Si]C1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.